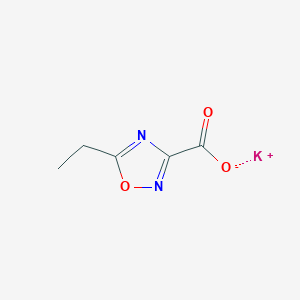

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Overview

Description

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is an organic compound with the molecular formula C5H6N2O3K. It is a potassium salt of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

- Its mechanism of action may involve alterations in baroreflex sensitivity, hormone sensitivity in vascular smooth muscle, and sympathetic nervous system cells .

- However, we can speculate that A10 might impact pathways related to bacterial virulence, two-component regulation systems, flagellar assembly, bacterial secretion, quorum sensing, ABC transporters, and bacterial chemotaxis .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cell signaling. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can influence metabolic flux by modulating the activity of enzymes involved in key pathways, such as glycolysis and the citric acid cycle. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are crucial for its effective action in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

Synthesis of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors such as ethyl hydrazinecarboxylate and ethyl oxalyl chloride.

Formation of the potassium salt: The acid is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxadiazole ring.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal chemistry: The compound and its derivatives have shown potential as anti-infective agents, including antibacterial, antiviral, and antifungal activities.

Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate: Different position of the nitrogen atoms in the oxadiazole ring.

Uniqueness

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the potassium ion, which can influence its solubility and reactivity compared to other similar compounds .

Biological Activity

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

- Chemical Formula : CHNOK

- CAS Number : 1803591-86-7

- Structure : The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Enzyme Interaction : It acts as a ligand that can bind to active sites on enzymes, modulating their activity. This interaction can either inhibit or activate enzymatic functions, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : The compound can alter cell signaling pathways by interacting with proteins involved in these processes. This may lead to changes in gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that this compound has notable antibacterial , antiviral , and anticancer properties:

- Antibacterial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. Its mechanism includes interference with bacterial virulence factors and metabolic pathways essential for bacterial survival .

- Antiviral Activity : Preliminary investigations suggest potential antiviral properties, particularly against influenza viruses. The compound's ability to modulate viral replication was confirmed in animal models .

- Anticancer Activity : The compound has demonstrated efficacy against several cancer cell lines. For instance, it showed potent inhibitory effects on human breast cancer cells (MDA-MB-231) with an IC value indicating high selectivity towards cancerous cells compared to non-cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 µM | |

| Antiviral | Influenza A | 20 µM | |

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.126 µM | |

| Anticancer | HT-29 (Colon Cancer) | 0.87 µM |

Detailed Findings

- Antibacterial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of E. coli and other pathogenic bacteria through disruption of their metabolic functions.

- Antiviral Mechanism : The compound was tested in a mouse model where it significantly reduced viral loads in the lungs of infected subjects, indicating its potential as a therapeutic agent against respiratory viruses .

- Cancer Cell Line Evaluation : In a study evaluating various cancer cell lines, this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, showcasing its therapeutic promise .

Properties

IUPAC Name |

potassium;5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAQTVQHWDCFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.